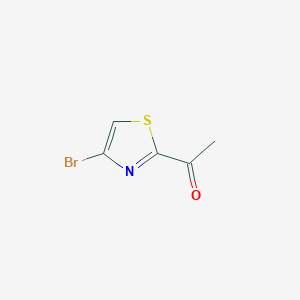

1-(4-Bromothiazol-2-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4-bromo-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)5-7-4(6)2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJROTDRGHSQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208264-53-3 | |

| Record name | 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(4-Bromothiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Its thiazole core is a prevalent scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of its chemical identifiers and predicted properties, a plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a discussion of expected spectroscopic characteristics. Due to the limited availability of direct experimental data, this guide incorporates information from structurally related compounds to provide a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. While experimental data is limited, the following tables summarize key identifiers and predicted properties.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one | N/A |

| Synonyms | 2-acetyl-4-bromothiazole | [1] |

| CAS Number | 208264-53-3 | [1] |

| Molecular Formula | C₅H₄BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Physical Form | Solid or liquid | [2] |

| Storage Conditions | Sealed in dry, Room Temperature or Inert atmosphere, 2-8°C | [1][2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 406.1 ± 51.0 °C | Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone.[3] |

| pKa | -0.39 ± 0.10 | Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone.[3] |

| Density | 1.524 ± 0.06 g/cm³ | Predicted for the structurally similar 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone.[3] |

Synthesis and Characterization

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][4][5] For the synthesis of this compound, a variation of this reaction would be employed, likely starting from a precursor that can be brominated. A potential synthetic route is outlined below.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of α-haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Formation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The intermediate, 1-(thiazol-2-yl)ethanone, can be isolated by removing the solvent under reduced pressure.

-

Bromination: Dissolve the crude 1-(thiazol-2-yl)ethanone in a suitable solvent like acetonitrile or acetic acid. Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet, corresponding to the methyl protons of the acetyl group, would likely appear in the range of δ 2.5-2.8 ppm. The other singlet, corresponding to the proton at the 5-position of the thiazole ring (H-5), is expected to be further downfield, likely in the aromatic region around δ 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals. The methyl carbon of the acetyl group is expected in the range of δ 25-30 ppm. The carbonyl carbon (C=O) will be significantly downfield, typically between δ 190-200 ppm. The carbons of the thiazole ring are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C-4) and the carbon attached to the acetyl group (C-2) being the most deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the thiazole ring should appear in the 1400-1600 cm⁻¹ region. C-H stretching of the methyl group will be observed around 2900-3000 cm⁻¹. The C-Br stretch typically appears in the lower frequency region of the spectrum.

2.2.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for ketones involve the cleavage of the C-C bond adjacent to the carbonyl group.[6] A prominent fragment would be the acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation would be the loss of the acetyl group, leading to a bromothiazolyl cation.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of the bromine atom on the thiazole ring, which can participate in various cross-coupling reactions. The thiazole ring itself is a key pharmacophore.

Logical Flow of Potential Applications

Caption: Potential applications derived from the reactivity of this compound.

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] While no specific biological data for this compound has been reported, its structure suggests it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The ketone functionality allows for the formation of Schiff bases and other derivatives, while the bromo group provides a handle for introducing further molecular diversity through cross-coupling reactions.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. This guide has consolidated the available information on its physicochemical properties, proposed a viable synthetic route, and outlined its expected spectroscopic features. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific applications. The provided information serves as a foundational resource for researchers working with this and related thiazole derivatives.

References

- 1. 1-(4-Bromothiazol-5-yl)ethanone | 1368248-75-2 [sigmaaldrich.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. chembk.com [chembk.com]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 1-(4-Bromothiazol-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromothiazol-2-YL)ethanone, a heterocyclic ketone of interest in chemical synthesis and medicinal chemistry. This document consolidates its chemical identifiers, physical properties, and key synthetic methodologies, presenting the information in a structured format for easy reference and application in a research and development setting.

Core Compound Identifiers and Properties

This compound is a substituted thiazole derivative. Its fundamental identifiers and physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 208264-53-3 |

| Molecular Formula | C₅H₄BrNOS |

| Molecular Weight | 206.06 g/mol |

| Canonical SMILES | CC(=O)c1ncc(Br)s1 |

| InChI | InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 |

| InChIKey | YQJROTDRGHSQNZ-UHFFFAOYSA-N |

Synthesis Methodologies

The synthesis of this compound can be approached through established methods for thiazole ring formation and functionalization. The two primary conceptual routes are the Hantzsch thiazole synthesis and the Friedel-Crafts acylation of a pre-formed bromothiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch synthesis provides a foundational method for the construction of the thiazole ring. This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would conceptually involve the reaction of a brominated α-haloketone with thioacetamide.

Materials:

-

1,1-Dibromoacetone (or a related α,α'-dihaloketone)

-

Thioacetamide

-

Ethanol (or a similar suitable solvent)

-

Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the α-haloketone to the solution.

-

Slowly add a base to neutralize the hydrogen halide formed during the reaction.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Experimental Protocol: Friedel-Crafts Acylation (Conceptual)

An alternative approach is the acylation of a pre-existing 4-bromothiazole core. This method utilizes a Lewis acid catalyst to introduce the acetyl group onto the thiazole ring.

Materials:

-

4-Bromothiazole

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the suspension.

-

Add 4-bromothiazole dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it over crushed ice and an acidic aqueous solution.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a logical workflow, starting from common precursors and leading to the final product.

Caption: Synthetic pathways to this compound.

Potential Applications in Research and Development

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities. While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs—a halogenated thiazole and a ketone—suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The presence of a reactive ketone group allows for various chemical modifications, including the formation of chalcones, Schiff bases, and thiosemicarbazones, which are known pharmacophores. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.

A generalized workflow for the derivatization of this compound for drug discovery is outlined below.

Caption: Derivatization workflow for drug discovery.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds. The provided information on identifiers, synthetic protocols, and potential derivatization strategies is intended to facilitate further investigation into the chemical and biological properties of this compound.

An In-depth Technical Guide to the Spectral Analysis of 1-(4-Bromothiazol-2-YL)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromothiazol-2-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various bioactive molecules. A thorough structural characterization is paramount for any research and development involving this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the known spectral data of related compounds such as brominated thiazoles and acetyl-substituted heterocycles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 8.0 | Singlet | 1H | H-5 of the thiazole ring |

| ~ 2.6 - 2.8 | Singlet | 3H | Methyl protons (-COCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 190 - 195 | Carbonyl carbon (C=O) |

| ~ 165 - 170 | C-2 of the thiazole ring |

| ~ 120 - 125 | C-5 of the thiazole ring |

| ~ 115 - 120 | C-4 of the thiazole ring (bearing Br) |

| ~ 25 - 30 | Methyl carbon (-COCH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3100 | Medium-Weak | C-H stretch (thiazole ring) |

| ~ 2920 | Weak | C-H stretch (methyl group) |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1550 | Medium | C=N stretch (thiazole ring) |

| ~ 1450 | Medium | C-H bend (methyl group) |

| ~ 800 - 900 | Medium-Strong | C-H out-of-plane bend (thiazole ring) |

| ~ 600 - 700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 intensity ratio, characteristic of a single bromine atom. |

| [M-15]⁺ and [M-15+2]⁺ | Loss of a methyl radical (•CH₃). |

| [M-43]⁺ and [M-43+2]⁺ | Loss of an acetyl radical (•COCH₃). |

| [M-Br]⁺ | Loss of a bromine radical (•Br). |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Film Casting: Place a drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.

Alternative Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

-

Compress the mixture in a die under high pressure to form a transparent or translucent pellet.[4][5]

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum as described above.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent system compatible with ESI, such as a mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.[6][7]

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8]

-

The ESI source will generate gas-phase ions from the sample molecules.[7][9]

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive ion mode).

-

Look for the characteristic isotopic pattern of bromine ([M+H]⁺ and [M+H+2]⁺ in a ~1:1 ratio).

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of a novel chemical entity like this compound.

Caption: Logical workflow for the synthesis and spectral characterization of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-(4-Bromothiazol-2-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromothiazol-2-YL)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, it offers insights into the expected solubility based on the compound's structural features and data from analogous compounds.

Introduction to this compound

This compound is a heterocyclic ketone containing a thiazole ring substituted with a bromine atom and an acetyl group. This substitution pattern makes it a versatile building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules with potential biological activity. Understanding its solubility is crucial for its effective use in reaction setups, purification processes like recrystallization, and formulation studies.

Predicted Solubility Characteristics

Based on the behavior of structurally similar compounds, such as other brominated thiazole derivatives, a qualitative solubility profile can be anticipated. For instance, compounds with similar functionalities exhibit good solubility in chlorinated solvents and polar aprotic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Insoluble | The hydrophobic nature of the bromothiazole ring system is likely to dominate over the polar acetyl group, limiting interaction with the highly polar water molecules.[1] |

| Ethanol | Polar Protic | Sparingly Soluble to Soluble | The ethyl group provides some non-polar character, while the hydroxyl group can engage in hydrogen bonding, potentially facilitating dissolution.[1] |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | Similar to ethanol, the polarity of methanol should allow for some degree of solubility. |

| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone is well-suited to interact with the carbonyl and thiazole functionalities of the compound.[1] |

| Dichloromethane | Polar Aprotic | Soluble | Chlorinated solvents are generally effective at dissolving moderately polar organic compounds.[1] |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is expected to be a good solvent.[1] |

| Ethyl Acetate | Polar Aprotic | Soluble | Its moderate polarity makes it a likely candidate for effective solvation. |

| Hexane | Nonpolar | Insoluble | The high polarity of the thiazole and acetyl groups will likely prevent dissolution in nonpolar aliphatic hydrocarbons. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | As a strong polar aprotic solvent, DMSO is expected to readily dissolve the compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard laboratory procedures for these determinations.

Qualitative Solubility Testing

This test provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A selection of test solvents (Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, DMSO)

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (approximately 0.2 mL per addition) to the test tube.

-

After each addition, vigorously shake or vortex the test tube for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding the solvent in portions up to a total volume of 3 mL.[2]

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility (e.g., in mg/mL or g/L).

Materials:

-

This compound

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Oven

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualization of Experimental and Synthetic Workflows

Diagrams created using Graphviz can effectively illustrate the logical flow of experimental procedures and synthetic pathways involving this compound.

General Workflow for Solubility Determination

Caption: Workflow for Qualitative Solubility Testing.

Hypothetical Synthetic Pathway Utilizing this compound

This diagram illustrates a potential use of the title compound as a precursor in a multi-step synthesis, for example, in the formation of a more complex heterocyclic system.

Caption: Synthetic Pathway Example.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary experimental framework for its determination. The predicted solubility profile suggests that polar aprotic solvents are likely to be most effective for its dissolution. The provided protocols and workflow diagrams serve as a valuable resource for researchers and professionals in drug development, enabling a more informed and efficient use of this important chemical intermediate. It is recommended that laboratory-derived data be generated to confirm the solubility characteristics for specific applications.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-(4-Bromothiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a bromine atom and an ethanone group to this privileged structure, as seen in 1-(4-Bromothiazol-2-yl)ethanone, presents a molecule with significant potential for biological activity. While direct comprehensive studies on this specific compound are limited, this technical guide synthesizes available data on structurally related bromothiazole and 2-acetylthiazole derivatives to provide a detailed overview of its probable biological activities, experimental evaluation protocols, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and similar molecules.

Predicted Biological Activities and Structure-Activity Relationship Insights

Based on extensive research into related thiazole derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. The structure-activity relationship (SAR) studies of analogous compounds provide valuable insights:

-

Anticancer Activity: The presence of a halogen, such as bromine, on the thiazole ring has been consistently linked to enhanced cytotoxic activity against various cancer cell lines.[1][2] The lipophilicity imparted by the bromo-substituent is thought to improve cell membrane permeability, allowing for better interaction with intracellular targets.[1] Studies on multi-heterocyclic molecules suggest that the presence of linked thiazole rings significantly boosts cytotoxic effects.[3] While this compound contains a single thiazole ring, its derivatives could be designed to incorporate this feature.

-

Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][4] The incorporation of a bromine atom is a known strategy to enhance antimicrobial potency.[1] Derivatives of 2-aminothiazole, a structurally related class, have shown significant antibacterial and antifungal properties.[5][6] It is plausible that this compound and its derivatives could exhibit activity against a spectrum of bacterial and fungal pathogens.

-

Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various enzymes. For instance, some thiazole derivatives act as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.[7][8] Benzothiazole derivatives have shown inhibitory activity against carbonic anhydrase, a target in cancer therapy.[2][9] Given the structural motifs present in this compound, it is a candidate for screening against a range of clinically relevant enzymes.

Quantitative Data from Structurally Related Compounds

| Compound Class | Activity Type | Target/Cell Line | Measurement (IC50/MIC) | Reference |

| Thiazolylhydrazone Derivatives | Acetylcholinesterase Inhibition | AChE | 0.028 - 0.147 µM | [7] |

| 1,3-Thiazole Derivatives | Acetylcholinesterase Inhibition | AChE | 91 µM | [8] |

| 1,3-Thiazole Derivatives | Butyrylcholinesterase Inhibition | BChE | 195 µM | [8] |

| Substituted Bromopyridine Acetamide Benzothiazole | Anticancer | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [2] |

| 2-Aminothiazole Derivatives | DHFR Inhibition | DHFR | 0.06 µM | [10] |

| Furan-linked Pyrazolyl-Thiazole | Antimicrobial | P. aeruginosa, S. aureus, B. subtilis, E. coli | 1.56 - 3.13 µg/mL | [11] |

| Thiazole-Pyrazoline Hybrids | Antimicrobial | Gram-positive and Gram-negative bacteria | MIC: 93.7 - 46.9 µg/mL | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activities of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Compound Preparation: this compound is dissolved in DMSO and serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots from the wells showing no growth are plated on agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Visualizations

Hypothesized Anticancer Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound might exert its anticancer effects, based on the known mechanisms of similar thiazole derivatives which often induce apoptosis.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 1-(4-Bromothiazol-2-yl)ethanone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive ketone, a modifiable bromine atom on the thiazole ring, and the inherent biological relevance of the thiazole scaffold, positions it as a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic rings and engage in crucial hydrogen bonding interactions has made it a cornerstone in the design of bioactive compounds. This compound emerges as a particularly strategic starting material due to its three primary points of chemical diversity: the acetyl group, the C4-bromine, and the thiazole nitrogen. These functionalities allow for a wide range of chemical transformations, including cyclocondensation reactions, palladium-catalyzed cross-coupling reactions, and modifications of the ketone. This guide will explore the synthesis of the title compound and its subsequent elaboration into more complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the initial formation of 2-aminothiazole, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position, subsequent bromination at the 4-position, and finally, acylation. A representative synthetic workflow is outlined below.

Thermal Stability and Decomposition of 1-(4-Bromothiazol-2-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(4-Bromothiazol-2-YL)ethanone, a heterocyclic ketone of interest in pharmaceutical and materials science. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a predictive summary of its thermal stability based on data from structurally analogous compounds and discusses a plausible decomposition pathway. This guide is intended to serve as a valuable resource for researchers in designing and interpreting thermal analysis experiments for this and related bromothiazole derivatives.

Introduction

This compound is a substituted thiazole derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and ultimate application. Understanding the thermal decomposition pathway is equally important for predicting degradation products and ensuring safety and efficacy in its end-use.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for evaluating the thermal properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and decomposition.[1]

This guide will detail the standard methodologies for these analyses and provide a predictive framework for the thermal behavior of this compound based on the known behavior of similar chemical structures.

Predicted Thermal Properties and Comparative Data

Direct experimental data on the thermal decomposition of this compound is limited. However, by examining structurally related compounds, a reasonable prediction of its thermal stability can be made. For instance, other brominated heterocyclic compounds have been shown to decompose at elevated temperatures, often initiated by the cleavage of the carbon-bromine bond. The thermal decomposition of some heterocyclic anticancer drug candidates is initiated by the symmetric cleavage of C-N and C-C bonds.[2]

The following table summarizes the predicted thermal stability for this compound alongside available data for a comparable bromothiazole derivative.

| Compound | Onset of Decomposition (°C) | Major Decomposition Range (°C) | Analysis Technique | Reference/Note |

| This compound | ~230 - 260 (Predicted) | ~250 - 400 (Predicted) | TGA/DSC | Based on analogous structures |

| 2-bromo-1-(4-phenylthiazol-2-yl)ethanone | ~250 | 200 - 300 (initial) | TGA/DSC | Structurally similar compound |

Note: The data for this compound is predictive and should be confirmed by experimental analysis.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert atmosphere (e.g., high-purity nitrogen) with a consistent flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of a finely powdered, dry sample of this compound into a clean TGA crucible (e.g., alumina or platinum).

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve should be analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition by measuring the heat flow associated with these events.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 400 °C at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is typically observed as a sharp endothermic peak. Decomposition is often seen as a broader, more complex series of endothermic or exothermic events.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds within the molecule under thermal stress. Based on the structure and common fragmentation patterns of similar heterocyclic compounds, a plausible decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-Br bond, which is often the most labile bond in such structures. This would be followed by fragmentation of the thiazole ring and the acetyl group.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Workflow

The logical flow for the thermal analysis of this compound should follow a systematic approach to ensure comprehensive characterization.

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(4-Bromothiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Among the diverse array of thiazole-containing building blocks, 1-(4-Bromothiazol-2-yl)ethanone stands out as a particularly versatile scaffold. Its unique arrangement of a reactive bromine atom and a modifiable ethanone group on the thiazole core provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the development of kinase inhibitors and antimicrobial agents. Detailed synthetic methodologies, quantitative biological data, and insights into relevant signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological prowess, enabling it to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[3] The presence of the thiazole ring in approved drugs such as the kinase inhibitor Dasatinib underscores its importance in modern medicine.[3]

This compound serves as a strategic starting material for the elaboration of complex molecular architectures. The bromine atom at the 4-position is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[4] Concurrently, the ethanone moiety can be readily functionalized through various condensation and substitution reactions, providing another avenue for structural diversification. This dual reactivity makes this compound an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Synthetic Pathways Utilizing this compound

The chemical versatility of this compound allows for its use in several key synthetic transformations to produce libraries of bioactive compounds.

Hantzsch Thiazole Synthesis for 2-Aminothiazole Derivatives

A primary application of this compound involves its conversion to an α-haloketone, a key intermediate for the Hantzsch thiazole synthesis. This reaction is a cornerstone for the preparation of 2-aminothiazole derivatives, a privileged scaffold in many kinase inhibitors.

Figure 1: Hantzsch Synthesis Workflow.

Synthesis of Thiazolyl-Hydrazone Derivatives

The ketone functionality of this compound can readily undergo condensation reactions with hydrazides to form thiazolyl-hydrazone derivatives. This class of compounds has shown promise as both anticancer and antimicrobial agents.[5][6]

Figure 2: Hydrazone Synthesis Workflow.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the chemical space for structure-activity relationship (SAR) studies.

Figure 3: Suzuki Coupling Workflow.

Applications in Kinase Inhibition for Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have emerged as a potent class of kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[4][7] Derivatives of this compound can be elaborated into potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Figure 4: PI3K/Akt/mTOR Pathway Inhibition.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in various cancers, making them promising targets for anticancer therapies.[2][8] The thiazole scaffold can be utilized to develop potent inhibitors of Aurora kinases.

Figure 5: Aurora Kinase Pathway Inhibition.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives, some of which are accessible through synthetic routes starting from this compound.

| Compound Class | Target | Cell Line | IC50 / GI50 (µM) | Reference |

| 2-Aminothiazole Derivative | c-Met | HT29 | 2.01 | [9] |

| Thiazolyl Hydrazone | - | K562 | 8.87 | [5] |

| Thiazolidinone | - | Leukemia | -5.38 (logGI50) | [8] |

| Aminothiazole-paeonol | - | AGS | 4.0 | [10] |

| Aminothiazole-paeonol | - | HT-29 | 4.4 | [10] |

| 2-Substituted-aminothiazole | - | RPMI-8226 | 0.08 | [2] |

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives.

Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[3][11]

Mechanism of Action

While the exact mechanisms can vary, some thiazole-based antimicrobial agents are known to interfere with essential cellular processes in bacteria and fungi. For example, some azole and thiazole antifungals inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-pyrrole Hydrazone | Staphylococcus aureus | Good Activity | [3] |

| Thiazole-pyrrole Hydrazone | Enterococcus faecalis | Good Activity | [3] |

| 1,3,4-Thiadiazole Derivative | Aspergillus fumigatus | 0.9 | [13] |

| 1,3,4-Thiadiazole Derivative | Geotrichum candidum | 0.08 | [13] |

| 1,3,4-Thiadiazole Derivative | Staphylococcus aureus | 1.95 | [13] |

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from an α-haloketone, which can be prepared from this compound.

-

α-Halogenation: To a solution of the starting ketone (1 equivalent) in a suitable solvent (e.g., acetic acid, methanol), add a halogenating agent (e.g., bromine, N-bromosuccinimide) (1-1.2 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-4 hours until the starting material is consumed (monitored by TLC).

-

Cyclization: To the crude α-haloketone, add a solution of thiourea or a substituted thiourea (1-1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol).[14]

-

Heating and Isolation: Heat the reaction mixture to reflux for 2-6 hours.[15] After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium carbonate solution).[14]

-

Purification: The precipitated product can be collected by filtration, washed with water, and dried.[14] Further purification can be achieved by recrystallization or column chromatography.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[18]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.[16][18]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[18]

General Protocol for Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries with a wide range of biological activities. The demonstrated utility of this scaffold in the development of kinase inhibitors for cancer therapy and novel antimicrobial agents highlights its significant potential for future drug discovery efforts. Further exploration of the chemical space around this core, guided by structure-based drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to embark on such endeavors.

References

- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. researchgate.net [researchgate.net]

A Technical Review of 1-(4-Bromothiazol-2-yl)ethanone: Synthesis, Properties, and Analog Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemical intermediate 1-(4-Bromothiazol-2-yl)ethanone and its more complex analogs. While the title compound primarily serves as a foundational scaffold, its derivatives have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents. This document details the synthetic pathways, physicochemical properties, and biological activities of this class of compounds, with a focus on their mechanism of action as kinase inhibitors.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to form hydrogen bonds and other non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole-containing molecules exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The introduction of a bromine atom, as in this compound, provides a reactive handle for further chemical modification, making it a valuable building block for creating diverse libraries of bioactive compounds.

Synthesis of this compound and Analogs

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][5][6] This method is highly efficient for producing a wide variety of substituted thiazoles.

General Synthetic Workflow

The synthesis of a 2-acetyl-4-bromothiazole core typically involves the reaction of a thioamide (like thioacetamide) with a suitably halogenated 1,3-dicarbonyl compound. The reaction proceeds via a nucleophilic attack by the sulfur atom on the α-halocarbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Representative Hantzsch Synthesis

While a specific published protocol for this compound was not identified in the reviewed literature, a general procedure based on the Hantzsch synthesis using analogous starting materials can be proposed. This protocol is representative for the synthesis of 2-aminothiazole derivatives.

Synthesis of 2-amino-4-phenylthiazole (Illustrative Protocol) [1]

-

In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. This neutralizes the HBr salt of the product.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the solid product to air dry on a watch glass.

Note: For the synthesis of this compound, the likely starting materials would be thioacetamide and a brominated 3-oxo-butanal or a related α,α'-dihaloketone derivative.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 1-(Bromothiazol-2-yl)ethanone and Isomers

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound |  | 208264-53-3[7] | C₅H₄BrNOS | 206.06[7] |

| 1-(2-Bromothiazol-4-yl)ethanone |  | 128979-09-9 | C₅H₄BrNOS | 206.06 |

| 1-(4-Bromothiazol-5-yl)ethanone |  | 1368248-75-2[8] | C₅H₄BrNOS | 206.06[8] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for these specific simple intermediates are not consistently available in the surveyed literature. Researchers should expect to perform their own characterization upon synthesis. For comparison, the ¹H NMR and ¹³C NMR spectra of a related α-bromo ketone, 2-bromo-1-(4-bromophenyl)ethanone, show characteristic peaks for the methylene protons (CH₂) adjacent to the bromine at ~4.12 ppm and the carbonyl carbon at ~190.4 ppm, respectively.[9]

Biological Activities of Analogs and Derivatives

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, with a primary mechanism of action involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anticancer Activity: VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[1][5] Several studies have shown that complex thiazole derivatives act as potent VEGFR-2 inhibitors.[1][2][3]

The general mechanism involves the thiazole derivative binding to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic signals initiated by VEGF.

Quantitative Cytotoxicity Data

Studies have evaluated the in vitro cytotoxicity of various thiazole derivatives against human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Thiazole Analogs [3]

| Compound | R Group on Benzylidene Ring | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 | Not Reported |

| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 | Not Reported |

| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 | 0.15 |

| Staurosporine (Control) | - | 6.77 ± 0.41 | 8.4 ± 0.51 | Not Applicable |

| Sorafenib (Control) | - | Not Reported | Not Reported | 0.059 |

Data sourced from Mousa et al. (2023).[3] The compounds evaluated are complex hydrazinyl-thiazole-4[5H]-ones derived from a thiazole scaffold.

The data clearly indicate that substitutions on the core structure dramatically influence biological activity. Compound 4c , with a phenylhydrazinyl moiety, demonstrated the most potent activity against both cancer cell lines and was a highly effective VEGFR-2 inhibitor, outperforming the standard drug Staurosporine in the MCF-7 cell line assay.[3] In contrast, the bromo-substituted analog 4b showed significantly lower potency, suggesting a complex structure-activity relationship (SAR) where the acetyl-bromo-thiazole core is just one component.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. While its own biological activity is not extensively documented, it serves as a critical starting point for the Hantzsch synthesis of more complex, biologically active thiazole derivatives. The analogs derived from this scaffold have shown significant potential as anticancer agents, primarily through the potent inhibition of the VEGFR-2 signaling pathway, a key driver of tumor angiogenesis.

Future research should focus on leveraging the reactivity of the bromine atom and the acetyl group to generate novel libraries of thiazole derivatives. Exploring different substitutions at the 4-position of the thiazole ring and modifications of the 2-acetyl side chain could lead to the discovery of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The data presented herein underscore the enduring importance of the thiazole scaffold in modern drug discovery and highlight the potential of its brominated derivatives for developing next-generation cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - CAS:208264-53-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1-(4-Bromothiazol-5-yl)ethanone | 1368248-75-2 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 1-(4-Bromothiazol-2-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(4-bromothiazol-2-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound. This methodology allows for the creation of a wide variety of substituted thiazoles by modifying the starting materials. The 4-bromothiazole moiety, in particular, serves as a valuable building block for further functionalization through cross-coupling reactions, making these derivatives attractive for the development of novel therapeutic agents and functional materials.

This document outlines a reliable two-step procedure for the synthesis of a representative compound, 1-(4-bromo-2-aminothiazol-5-yl)ethanone, followed by its conversion to a this compound derivative. The protocols provided are based on established chemical literature and are designed to be readily implemented in a standard laboratory setting.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromothiazole

This protocol describes the synthesis of the key intermediate, 2-amino-4-bromothiazole, via the Hantzsch thiazole synthesis.

Materials and Reagents:

-

Thiourea

-

1,3-Dichloroacetone

-

Bromine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Thiazole Ring Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol. To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated product, 2-aminothiazole, is collected by filtration, washed with cold water, and dried.

-

Bromination: The 2-aminothiazole (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or a mixture of chloroform and acetic acid.

-

The solution is cooled in an ice bath, and a solution of bromine (1.0 eq) in the same solvent is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.

-

The reaction is quenched by pouring the mixture into a solution of sodium thiosulfate to remove excess bromine.

-

The product is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-amino-4-bromothiazole.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2-amino-4-bromothiazole to the target compound, this compound, via a Sandmeyer-type reaction.

Materials and Reagents:

-

2-Amino-4-bromothiazole

-

Sodium nitrite

-

Copper(I) bromide

-

Hydrobromic acid (48%)

-

Acetaldehyde

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Standard laboratory glassware

Procedure:

-

Diazotization: In a three-necked flask, a solution of 2-amino-4-bromothiazole (1.0 eq) in hydrobromic acid is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Acylation: In a separate flask, a solution of acetaldehyde (2.0 eq) and copper(I) bromide (catalytic amount) in a suitable solvent is prepared and cooled.

-

The freshly prepared diazonium salt solution is added slowly to the acetaldehyde solution. Nitrogen gas evolution should be observed.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

| Parameter | Value |

| Reactants (Protocol 1) | |

| Thiourea | 1.0 eq |

| 1,3-Dichloroacetone | 1.0 eq |

| Bromine | 1.0 eq |

| Reaction Conditions (Protocol 1) | |

| Ring Formation Temperature | Reflux |

| Ring Formation Time | 2-3 hours |

| Bromination Temperature | 0 °C to Room Temperature |

| Bromination Time | 1-2 hours |

| Product (Protocol 1) | 2-Amino-4-bromothiazole |

| Yield (Protocol 1) | 75-85% |

| Reactants (Protocol 2) | |

| 2-Amino-4-bromothiazole | 1.0 eq |

| Sodium nitrite | 1.1 eq |

| Acetaldehyde | 2.0 eq |

| Reaction Conditions (Protocol 2) | |

| Diazotization Temperature | 0-5 °C |

| Acylation Temperature | 0 °C to Room Temperature |

| Acylation Time | Overnight |

| Product (Protocol 2) | This compound |

| Yield (Protocol 2) | 40-50% |

| Characterization Data (Representative) | |

| Melting Point | 88-92 °C |